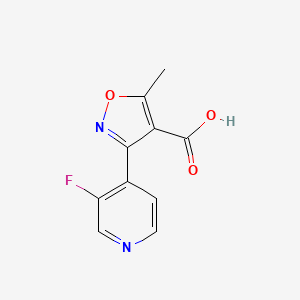
3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid is a chemical compound that features a fluorinated pyridine ring, a methylisoxazole moiety, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoropyridine Intermediate: The synthesis begins with the preparation of 3-fluoro-4-pyridine, which can be achieved through halogenation reactions involving fluorine sources and pyridine derivatives.
Construction of the Methylisoxazole Ring: The next step involves the formation of the isoxazole ring, which can be synthesized via cyclization reactions using appropriate reagents and conditions.
Coupling and Functionalization: The final step involves coupling the fluoropyridine intermediate with the methylisoxazole moiety, followed by functionalization to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The fluorinated pyridine ring and the isoxazole moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-iodopyridine: This compound features a similar fluoropyridine ring but with an iodine substituent instead of the isoxazole moiety.
3-Fluoro-4-pyridylboronic Acid: This compound has a boronic acid functional group instead of the carboxylic acid.
Uniqueness
3-(3-Fluoro-4-pyridyl)-5-methylisoxazole-4-carboxylic Acid is unique due to its combination of a fluorinated pyridine ring, a methylisoxazole moiety, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C10H7FN2O3 |
|---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
3-(3-fluoropyridin-4-yl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O3/c1-5-8(10(14)15)9(13-16-5)6-2-3-12-4-7(6)11/h2-4H,1H3,(H,14,15) |
InChI Key |
FGXKEVQVQAOFLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=NC=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















